molecular formula C13H19NO B1312665 N-Cyclohexyl-3-methoxyaniline CAS No. 58864-12-3

N-Cyclohexyl-3-methoxyaniline

Cat. No.: B1312665
CAS No.: 58864-12-3
M. Wt: 205.3 g/mol
InChI Key: GKZSUGHMYITDGZ-UHFFFAOYSA-N
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Description

Significance of Arylamine Derivatives in Contemporary Organic Synthesis

Arylamine derivatives are foundational building blocks in modern organic synthesis. rsc.org They are integral components in the creation of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). researchgate.net The development of efficient methods for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of arylamines, remains a vibrant area of research. rsc.orgderpharmachemica.com Classic and modern methods like the Buchwald-Hartwig amination and Ullmann coupling are frequently employed to construct these valuable motifs. rsc.orgfrontiersin.org

The versatility of arylamines stems from their ability to be readily converted into a multitude of other functional groups. mdpi.com For instance, the amino group can be transformed into a diazonium salt, which can then be replaced by a wide variety of substituents, greatly expanding the synthetic possibilities. libretexts.org

Academic Relevance of N-Cyclohexyl-Substituted Aniline (B41778) Systems

The incorporation of a cyclohexyl group onto an aniline framework, as seen in N-cyclohexyl-3-methoxyaniline, imparts specific steric and electronic properties to the molecule. The bulky cyclohexyl group can influence the molecule's conformation and its interactions with other molecules, which can be a critical factor in areas like drug design and catalyst development.

N-cyclohexyl-substituted anilines are valuable intermediates in the synthesis of more complex molecules. Research has shown their utility in creating compounds with potential biological activity, such as modulators of P-glycoprotein, which is implicated in multidrug resistance in cancer. The synthesis of various substituted N-cyclohexylanilines is an active area of investigation, with methods being developed to create these compounds from readily available starting materials like cyclohexanones. researchgate.net

Historical Context of Related Methoxylated Arylamines in Synthetic Methodologies

Methoxylated arylamines have a long history in organic synthesis. The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. solubilityofthings.com Historically, the synthesis of methoxy-substituted anilines often involved the reduction of the corresponding nitroaromatic compounds. google.com

Modern synthetic methods continue to leverage the unique properties of methoxylated arylamines. For instance, they are used in copper-catalyzed cross-coupling reactions to form more complex amines. frontiersin.org The presence of the methoxy group can also play a role in directing the regioselectivity of certain reactions.

Overview of Research Trajectories for this compound

Current research involving this compound and related structures appears to be focused on several key areas. One prominent trajectory is its use as a building block in the synthesis of novel compounds with potential pharmaceutical applications. Its structural motifs are found in molecules being investigated for their biological activities.

Another area of interest is the development of new and more efficient synthetic methods to produce N-cyclohexyl-substituted anilines. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. researchgate.netijacskros.com The physical and chemical properties of this compound, such as its solubility and stability, are also important considerations for its application in various chemical processes. lookchem.comsolubilityofthings.com

PropertyValue
CAS Number58864-12-3
Common NameN-cyclohexyl-m-anisidine
Chemical StabilityStable under recommended storage conditions. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZSUGHMYITDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462992
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58864-12-3
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexyl 3 Methoxyaniline and Its Analogues

Direct C-N Coupling Reactions in Arylamine Synthesis

The formation of the crucial carbon-nitrogen bond in arylamines is a cornerstone of organic synthesis. Two prominent catalytic systems, one employing palladium and the other copper, have proven effective in constructing the N-cyclohexylaniline scaffold.

Palladium-Catalyzed Reductive Coupling Approaches from Nitroarenes and Phenols

A direct and efficient method for synthesizing N-cyclohexylaniline derivatives involves a palladium-catalyzed reductive coupling of nitroarenes with phenols. organic-chemistry.org This approach utilizes readily available starting materials and offers a greener alternative to traditional methods. In a notable study, various N-cyclohexylanilines were synthesized in good yields using sodium formate (B1220265) as an inexpensive and safe hydrogen donor. organic-chemistry.org The reaction is catalyzed by palladium on carbon (Pd/C) and requires trifluoroacetic acid (TFA) as a critical additive. organic-chemistry.org

The proposed mechanism suggests that the nitroarene is first reduced to the corresponding aniline (B41778). Simultaneously, the phenol (B47542) is reduced to cyclohexanone. These two intermediates then react to form an imine, which is subsequently reduced to the final N-cyclohexylaniline product. organic-chemistry.org This one-pot reaction is valued for its simplicity and its use of renewable phenols. organic-chemistry.org

EntryNitroarenePhenolCatalystReductantAdditiveSolventYield (%)
1NitrobenzenePhenol10 mol% Pd/CSodium FormateTFAToluene92
21-methoxy-3-nitrobenzenePhenol10 mol% Pd/CSodium FormateTFAToluene85
31-fluoro-4-nitrobenzenePhenol10 mol% Pd/CSodium FormateTFAToluene88

Another advanced palladium-catalyzed method involves the reductive and denitrative amination of nitroarenes, where nitroarenes serve as both the electrophile and the amine source. nih.gov This highly step-economic strategy allows for the selective construction of symmetrical and unsymmetrical diarylamines and triarylamines. nih.gov

Copper-Catalyzed C-N Coupling (Ullmann-type Reactions)

The copper-catalyzed Ullmann condensation is a classical and widely used method for the formation of carbon-heteroatom bonds, including the C-N bond in arylamines. nih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. nih.govacs.org While traditional Ullmann conditions often required harsh reaction temperatures, significant advancements have been made by employing ligands that facilitate the reaction under milder conditions. nih.gov

The general mechanism of the copper-catalyzed N-arylation of amines is believed to involve the formation of a copper(I) amide species. acs.org The choice of copper source, ligand, base, and solvent can significantly influence the efficiency of the reaction. acs.org Recent developments have focused on creating more sustainable and efficient protocols, including the use of copper nanoparticles as catalysts and performing the reaction in greener solvents like water. nih.govmdpi.com

EntryAryl HalideAmineCopper SourceBaseSolventTemperature (°C)
1IodobenzenePiperidineCuIK3PO4DMSORoom Temp
2BromobenzeneAnilineCu(0)-NPsCs2CO3DMF110
3Aryl HalideAqueous MethylamineCopper Powder-Water100

Functional Group Interconversions Leading to N-Cyclohexyl-3-methoxyaniline Architectures

Beyond the initial formation of the arylamine core, functional group interconversions provide a powerful toolkit for elaborating the molecular architecture and synthesizing a diverse range of analogues.

Amide Formation via Coupling Reagents (e.g., HATU) for Benzamide (B126) Derivatives

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal and organic chemistry. mychemblog.com For the synthesis of benzamide derivatives of this compound, a carboxylic acid would be coupled with the aniline. Coupling reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are widely used to facilitate this transformation. mychemblog.comyoutube.com

HATU activates the carboxylic acid to form a highly reactive acyl-oxy-iminium species, which is then readily attacked by the amine nucleophile to form the amide bond. mychemblog.com This method is highly efficient and generally proceeds under mild conditions, making it suitable for a wide range of substrates. nih.gov

Carboxylic AcidAmineCoupling ReagentBaseSolventProduct
Benzoic AcidThis compoundHATUDIPEADMFN-(cyclohexyl)-N-(3-methoxyphenyl)benzamide
4-Fluorobenzoic AcidAnilineHATU2,6-LutidineACN4-Fluoro-N-phenylbenzamide

Imine Formation from Aniline Derivatives

The reaction between an aniline and a ketone, such as cyclohexanone, leads to the formation of an imine. msu.edu This reaction is a key step in a common synthetic route to N-cyclohexylanilines, where the resulting imine is subsequently reduced to the desired secondary amine. The formation of the imine is typically catalyzed by a weak acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. msu.edukhanacademy.org The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the product. nih.gov Aniline itself has been shown to catalyze the formation of imines in aqueous solutions. researchgate.net

KetoneAniline DerivativeCatalystProduct
Cyclohexanone3-MethoxyanilineWeak AcidN-(3-methoxyphenyl)cyclohexan-1-imine

Sulfonamide Synthesis from N-Substituted Amines

Sulfonamides are an important class of compounds with various applications. sci-hub.se The synthesis of sulfonamide derivatives of this compound can be achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base. sci-hub.se This is a well-established and reliable method for forming the S-N bond. nih.gov

Alternative methods for sulfonamide synthesis include the reaction of amines with sulfonyl fluorides or the use of thiosulfonates as precursors. nih.govorganic-chemistry.org One-pot procedures starting from aryl halides have also been developed, which involve the in-situ generation of a sulfinate intermediate that is then converted to the sulfonamide. sci-hub.se

N-Substituted AmineSulfonylating AgentBaseProduct
This compoundBenzenesulfonyl chloridePyridineN-cyclohexyl-N-(3-methoxyphenyl)benzenesulfonamide
N-(trimethylsilyl)morpholinePerfluorinated sulfonyl fluoride-Perfluorinated morpholine (B109124) sulfonamide

Cycloaddition Strategies for N-Arylcyclopropylamine Systems

Cycloaddition reactions provide an efficient pathway for constructing carbo- and heterocyclic frameworks. nih.gov For analogues of this compound, specifically N-arylcyclopropylamines, these strategies are pivotal for creating complex molecular architectures.

Catalytic Asymmetric Intermolecular [3+2] Photocycloaddition

A significant advancement in the synthesis of cyclopentylamine (B150401) derivatives involves the enantioselective intermolecular [3+2] cycloaddition of N-arylcyclopropylamines. acs.orgnih.gov This method utilizes a dual catalyst system under visible-light photoredox conditions to achieve high yields and stereoselectivity. acs.org The process typically involves a photosensitizer, such as dipyrido[3,2-a:2',3'-c]phenazine (DPZ), and a chiral phosphoric acid (CPA) which controls the enantioselectivity. acs.org

The reaction of N-3-methoxyphenylcyclopropylamine, a close analogue of the target compound, with a variety of 2-aryl acrylates demonstrates the robustness of this method. acs.org The transformations lead to a range of valuable cyclopentylamines with high yields, excellent enantiomeric excesses (ee's), and diastereomeric ratios (drs). nih.govacs.org The mechanism is predicated on the photoexcited catalyst oxidizing the cyclopropylaniline to a radical cation, which then undergoes ring opening and subsequent cycloaddition with an olefin. nih.govresearchgate.net

Table 1: Asymmetric [3+2] Cycloaddition of N-3-Methoxyphenylcyclopropylamine with 2-Aryl Acrylates acs.org

EntryAryl Group in AcrylateProductYield (%)ee (%)dr
1Phenyl17 8592>20:1
24-Methylphenyl18 8891>20:1
34-Methoxyphenyl19 9290>20:1
44-Fluorophenyl20 8693>20:1
54-Chlorophenyl21 8194>20:1
64-Bromophenyl22 7895>20:1
72-Naphthyl27 6381>20:1

Annulation Reactions Involving Cyclopropylanilines

Annulation reactions, particularly the [3+2] annulation of cyclopropylanilines with partners like alkenes and alkynes, represent a powerful tool for the one-step synthesis of amine-substituted carbocycles. nih.gov These reactions can be initiated through visible-light photocatalysis or via electrochemical methods. nih.govnih.gov The core mechanism involves the single-electron oxidation of the N-arylcyclopropylamine by an excited photocatalyst (e.g., Ru(bpz)₃(PF₆)₂) or at an anode. nih.govresearchgate.net This oxidation generates a radical cation, which undergoes irreversible ring-opening to form a key distonic radical cation intermediate. nih.govresearchgate.net This intermediate then reacts with an alkyne or alkene to construct a five-membered ring, yielding cyclic allylic amine derivatives. nih.gov

This methodology tolerates a wide range of functional groups on both the cyclopropylaniline and the coupling partner. nih.gov An aryl group on the cyclopropylamine (B47189) is generally required to lower the amine's redox potential, facilitating the initial oxidation step. researchgate.netnih.gov Substituents on the aromatic ring, such as methyl or chloro groups, are well-tolerated, as are extended aromatic systems like biphenyl (B1667301) and naphthalene. researchgate.net

Multi-component Reactions Incorporating Cyclohexyl and Methoxyphenyl Moieties

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates the majority of atoms from the starting materials. beilstein-journals.orguniba.it This approach offers high atom economy and simplifies purification processes. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. beilstein-journals.orguniba.it

For the synthesis of this compound derivatives, an MCR strategy could be designed by carefully selecting the starting components. For instance, a potential Ugi reaction could involve:

Amine: 3-Methoxyaniline

Isocyanide: Cyclohexyl isocyanide

Carbonyl: An aldehyde or ketone (e.g., formaldehyde)

Carboxylic Acid: A suitable acid (e.g., acetic acid)

This combination would directly incorporate the required 3-methoxyphenyl (B12655295) and cyclohexyl moieties into the final product in a single, convergent step. The versatility of MCRs allows for the rapid generation of diverse molecular libraries by varying each of the starting components. uniba.it

Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in modern chemical synthesis. Stereoselective methods ensure the formation of a specific stereoisomer, which is particularly important for biologically active molecules.

Enantioselective Transformations in Amine Derivatization

Achieving enantioselectivity in the synthesis and derivatization of amines is a key challenge. nih.gov Chiral catalysts are often employed to control the stereochemical outcome of a reaction. In the context of the [3+2] photocycloaddition of N-arylcyclopropylamines, a chiral phosphoric acid (CPA) acts as a co-catalyst to induce asymmetry. acs.org This approach facilitates the creation of enantioenriched cyclopentylamine derivatives, which are valuable in pharmaceutical research. acs.org The development of catalytic strategies that can form chiral amines from simple starting materials like nitriles is also an active area of research, often employing copper catalysts to control the enantioselective addition of reagents to imine intermediates. nih.gov

Diastereoselective Control in Cycloaddition Adducts

In addition to enantioselectivity, controlling the relative stereochemistry between multiple newly formed chiral centers (diastereoselectivity) is essential. In the [3+2] cycloaddition reactions of N-arylcyclopropylamines, excellent diastereoselective control is often achieved. acs.org For example, the reaction between N-3-methoxyphenylcyclopropylamine and various 2-aryl acrylates consistently yields products with a diastereomeric ratio greater than 20:1. acs.org

This high level of diastereoselectivity is influenced by the steric and electronic properties of the substrates and the catalytic system. The use of bicyclic cyclopropylamines can also impart a strong steric bias, leading to high diastereoselectivity in the resulting cycloaddition products. nih.gov The precise control over both enantiomeric excess and diastereomeric ratio highlights the synthetic utility of these photocycloaddition methods for accessing structurally complex and stereochemically defined amine derivatives. acs.orgrsc.org

Table 2: Representative Diastereoselective Cycloaddition Adducts acs.org

Substrate 1Substrate 2Catalyst SystemProductDiastereomeric Ratio (dr)
N-3-MethoxyphenylcyclopropylaminePhenyl AcrylateDPZ / Chiral Phosphoric AcidAdduct 17 >20:1
N-3-Methoxyphenylcyclopropylamine4-Chlorophenyl AcrylateDPZ / Chiral Phosphoric AcidAdduct 21 >20:1
N-3-Methoxyphenylcyclopropylamine4-Bromophenyl AcrylateDPZ / Chiral Phosphoric AcidAdduct 22 >20:1

Reactivity and Mechanistic Investigations of N Cyclohexyl 3 Methoxyaniline

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in N-Cyclohexyl-3-methoxyaniline possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In principle, the secondary amine of this compound could act as a nucleophile in SNAr reactions, displacing a suitable leaving group on an activated aromatic ring. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of such a reaction would be dependent on the nature of the leaving group, the solvent, and the electronic properties of the aromatic ring undergoing substitution. There is no available data in the scientific literature regarding the participation of this compound in SNAr reactions.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions, making the ring more susceptible to attack by electrophiles. The N-cyclohexylamino group is also an activating, ortho-, para-directing group. The combined directing effects of these two groups would likely lead to a mixture of substituted products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. Without experimental data, the precise regioselectivity of these reactions on this compound cannot be determined.

Reaction Pathways in Catalytic C-N Bond Formations

This compound could potentially be a substrate or a ligand in catalytic C-N bond formation reactions, such as the Buchwald-Hartwig amination. If used as a substrate, the N-H bond of the secondary amine could react with an aryl halide or triflate in the presence of a palladium or copper catalyst to form a tertiary amine. The specific reaction conditions, including the choice of catalyst, ligand, and base, would be critical for a successful transformation. There are no published studies detailing the use of this compound in such catalytic reactions.

Mechanistic Understanding of Asymmetric [3+2] Cycloaddition Processes

The involvement of this compound in asymmetric [3+2] cycloaddition reactions has not been reported. In such reactions, a three-atom component and a two-atom component react to form a five-membered ring. For this compound to participate, it would likely need to be converted into a suitable three-atom component, such as a nitrone or an azomethine ylide. The stereochemical outcome of such a reaction would depend on the chiral catalyst or auxiliary used.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in various reactions are governed by the electronic and steric effects of its substituents.

Methoxy Group (-OCH₃): This is an electron-donating group through resonance and electron-withdrawing through induction. Its strong resonance effect makes the aromatic ring more electron-rich and activates it towards electrophilic attack, primarily at the ortho and para positions.

N-Cyclohexylamino Group (-NHC₆H₁₁): The nitrogen atom's lone pair can also be donated to the aromatic ring through resonance, making it an activating group and an ortho-, para-director. The bulky cyclohexyl group can exert significant steric hindrance, which may influence the regioselectivity of reactions by disfavoring substitution at the ortho positions.

Electronic Properties of the Methoxy Group and Aromatic Ring Activation

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the methoxy (-OCH3) substituent. The methoxy group exerts a dual electronic effect on the benzene (B151609) ring: a resonance effect and an inductive effect. libretexts.org The oxygen atom, being more electronegative than carbon, withdraws electron density from the aromatic ring through the sigma bond, an effect known as the inductive effect (-I). libretexts.org Conversely, the oxygen atom possesses lone pairs of electrons that can be donated into the pi-system of the benzene ring, which is a resonance effect (+R or +M). libretexts.orgmsu.edu

Generally, for substituents like methoxy and hydroxyl groups, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect, leading to a net activation of the aromatic ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu This activation makes the ring much more reactive than benzene itself; for instance, anisole (B1667542) (methoxybenzene) reacts about ten thousand times faster than benzene in electrophilic substitution reactions. libretexts.orgmsu.edu This increased reactivity stems from the ability of the substituent's lone pairs to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. oneclass.comwikipedia.org This stabilization is most effective when the electrophile attacks the positions ortho and para to the methoxy group, making the methoxy group a strong ortho, para-director. oneclass.comwikipedia.org

However, in this compound, the directing and activating effects of two distinct groups—the N-cyclohexylamino group and the methoxy group—must be considered. The N-cyclohexylamino group, like other amino groups, is a powerful activating group and an ortho, para-director due to the nitrogen's lone pair readily participating in resonance. oneclass.comwikipedia.org The methoxy group is positioned meta to the amino group. According to the Hammett equation, a methoxy substituent at the meta position acts as an electron-withdrawing group, whereas at the para position, it is electron-donating. wikipedia.org

Table 1: Electronic Effects of Substituents on Aromatic Rings
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NHR (e.g., -NH-Cyclohexyl)-I (Weakly Withdrawing)+R (Strongly Donating)Strongly ActivatingOrtho, Para
-OCH3 (Methoxy)-I (Withdrawing)+R (Strongly Donating)Strongly ActivatingOrtho, Para
-CH3 (Alkyl)+I (Donating)NoneWeakly ActivatingOrtho, Para
-NO2 (Nitro)-I (Strongly Withdrawing)-R (Strongly Withdrawing)Strongly DeactivatingMeta

Steric and Stereoelectronic Effects of the Cyclohexyl Moiety

The N-cyclohexyl group introduces significant steric and stereoelectronic complexities that influence the reactivity of this compound.

Steric Effects: The cyclohexyl group is a bulky substituent. Its primary steric effect is steric hindrance, which can impede the approach of reagents to the nitrogen atom and to the adjacent ortho positions (positions 2 and 6) of the aromatic ring. rsc.org Research on similarly N-substituted arylsulfonamides has shown that the size of the N-alkyl group can dramatically influence reaction pathways. nih.gov For instance, larger, branched alkyl groups on the nitrogen atom can prevent intramolecular cyclization reactions by physically blocking the required conformation, thereby favoring alternative reactions like intermolecular rearrangement. nih.gov In the case of this compound, the bulky cyclohexyl ring can similarly hinder reactions that require nucleophilic attack by the nitrogen lone pair or electrophilic attack at the sterically crowded ortho positions. This effect can lead to a preference for substitution at the less hindered para position (position 4).

Stereoelectronic Effects: Stereoelectronic effects relate to how the spatial arrangement of orbitals influences molecular properties and reactivity. The cyclohexyl ring typically exists in a stable chair conformation. The bond connecting the nitrogen to the cyclohexane (B81311) ring can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to minimize destabilizing 1,3-diaxial interactions. researchgate.net

The orientation of the nitrogen's lone pair is crucial for its reactivity and its ability to activate the aromatic ring. This orientation is dictated by the conformation of the cyclohexyl group and the geometry at the nitrogen atom. Stereoelectronic effects, such as hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals, play a role in determining the conformational equilibrium. researchgate.netd-nb.info For example, interactions between the C-H bonds on the cyclohexane ring and the orbitals on the nitrogen and the aromatic ring can influence the stability of different conformers. Studies on various cyclohexane derivatives have demonstrated that such interactions significantly affect molecular geometry and reactivity. researchgate.netbohrium.com The specific conformation adopted by the N-cyclohexyl group will determine the degree of orbital overlap between the nitrogen's lone pair and the pi-system of the aromatic ring, which in turn modulates the ring's activation and the nucleophilicity of the nitrogen atom.

Table 2: Influence of N-Alkyl Group Size on Reaction Pathways (by Analogy)
N-Alkyl Group (R1)Relative Size/BranchingObserved Effect in Rearrangement Reactions nih.govImplication for this compound
-CH3 (Methyl)SmallAllows for competing cyclization reaction.Lower steric hindrance may permit reactions at both the nitrogen and ortho positions.
-C2H5 (Ethyl)SmallCyclization still competes significantly.
-CH(CH3)2 (Isopropyl)Branched (α-carbon)Increased steric hindrance prevents cyclization, favoring rearrangement.Significant steric bulk (like cyclohexyl) can hinder access to the nitrogen and ortho positions, potentially favoring para-substitution.
-CH2CH(CH3)2 (Isobutyl)Branched (β-carbon)Increased steric hindrance prevents cyclization, favoring rearrangement.

Structural Characterization and Crystallographic Analysis of N Cyclohexyl 3 Methoxyaniline Derivatives

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopy is a fundamental tool for probing the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their electronic and steric features can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

For N-Cyclohexyl-3-methoxyaniline, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the 3-methoxyaniline moiety, the protons of the methoxy (B1213986) group, the N-H proton, and the protons of the cyclohexyl ring. The aromatic region would show a complex splitting pattern due to the meta-substitution. The cyclohexyl protons would appear in the aliphatic region, typically between 1.0 and 4.0 ppm, with the proton on the carbon attached to the nitrogen (the methine proton) being the most downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclohexyl ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effect of the secondary amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of 3-methoxyaniline and typical shifts for N-substituted cyclohexylamines.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic C-H6.2 - 7.2100 - 130
Aromatic C-N-140 - 150
Aromatic C-O-159 - 161
Methoxy (-OCH₃)~3.8~55
Cyclohexyl C-H (α to N)3.0 - 3.550 - 60
Cyclohexyl C-H (other)1.0 - 2.024 - 35
N-HVariable (1.0 - 5.0)-

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₉NO), the molecular weight is 205.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this molecule would include:

Loss of the cyclohexyl group: Cleavage of the C-N bond can result in a fragment corresponding to the 3-methoxyaniline cation.

Alpha-cleavage: Fragmentation of the cyclohexyl ring adjacent to the nitrogen atom is a characteristic pathway for N-alkyl amines.

Loss of a methoxy group: Cleavage of the aryl-O bond can lead to the loss of a ·OCH₃ radical.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
205Molecular Ion [C₁₃H₁₉NO]⁺
123[M - C₆H₁₀]⁺ (Loss of cyclohexene)
122[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
108[C₆H₄NOH]⁺ (Fragment from 3-methoxyaniline moiety)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Cyclohexyl)Stretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1360
Aryl-O-CAsymmetric Stretching1200 - 1275
Aryl-O-CSymmetric Stretching1000 - 1075

These bands provide clear evidence for the presence of the secondary amine, the substituted aromatic ring, the methoxy group, and the cyclohexyl ring. nist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.gov For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the amine and methoxy substituents, both of which are auxochromes, shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The UV-Vis spectrum of 3-methoxyaniline, a precursor, shows absorption maxima that would be slightly altered by the addition of the N-cyclohexyl group. nist.govmdpi.com The electronic environment of the chromophore is only minimally changed, so the absorption maxima are expected to be similar to the parent aniline (B41778).

X-ray Diffraction Studies for Solid-State Molecular Geometry

While spectroscopic methods reveal molecular structure in solution or the gas phase, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state (i.e., a crystal). beilstein-journals.org

A single-crystal X-ray diffraction analysis of a suitable derivative of this compound would yield a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact solid-state conformation of the molecule, including the chair conformation of the cyclohexyl ring and the relative orientation of the two substituent groups.

Intermolecular interactions: Details of hydrogen bonding (e.g., involving the N-H group) and van der Waals forces that dictate the crystal packing.

Conformational Analysis and Isomeric Considerations in this compound Analogues (e.g., Tautomerism in Schiff Bases)

The structural analysis of this compound derivatives also involves considering their dynamic and isomeric properties. The cyclohexyl group typically exists in a stable chair conformation to minimize steric strain, and it can undergo ring-flipping between two chair conformers. researchgate.net The orientation of the N-aryl group (axial vs. equatorial) on the cyclohexane (B81311) ring is a key conformational feature. The equatorial position is generally favored to reduce steric hindrance.

A particularly relevant area of isomeric consideration involves Schiff base derivatives, which are formed by the condensation of an aniline with an aldehyde or ketone. Schiff bases derived from hydroxy-substituted aldehydes and this compound can exhibit tautomerism. nih.gov This is an equilibrium between two isomers that differ in the location of a proton and a double bond.

For Schiff bases derived from salicylaldehydes, a well-studied equilibrium exists between the enol-imine and keto-amine tautomeric forms. mjcce.org.mk This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. nih.gov The presence and ratio of these tautomers can be investigated using spectroscopic techniques like NMR and UV-Vis, as the two forms have distinct spectral signatures.

Computational Chemistry and Theoretical Studies on N Cyclohexyl 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. However, specific studies applying these methods to N-Cyclohexyl-3-methoxyaniline are absent from the current body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity. In principle, DFT calculations could be employed to determine various properties of this compound, such as optimized geometry, Mulliken atomic charges, and the distribution of electron density. Such a study would be invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby offering a theoretical basis for its chemical behavior. At present, no specific DFT studies focused on this compound have been published.

Ab Initio Methods for Geometry Optimization and Energy Profiles

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are another crucial tool for computational chemistry. These methods could be used to perform a detailed geometry optimization of this compound to determine its most stable conformation. Furthermore, ab initio calculations could map out the potential energy surface for various reactions involving this molecule, providing critical information about reaction mechanisms and energy barriers. As with DFT, there is no available research that applies ab initio methods specifically to this compound.

Molecular Modeling and Docking Studies for Binding Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly important in drug discovery and materials science. A molecular docking study of this compound could, for instance, investigate its potential to bind to specific biological targets. However, the scientific literature does not currently contain any molecular docking studies specifically involving this compound.

In Silico Elucidation of Reaction Pathways and Transition States

Computational methods, often referred to as in silico studies, can be used to model chemical reactions and identify the transition states, which are the highest energy points along a reaction coordinate. This allows for a detailed understanding of reaction mechanisms that can be difficult to probe experimentally. An in silico study of this compound could explore its reactivity in various chemical transformations, such as oxidation or substitution reactions. To date, no such studies have been published.

Analysis of Electronic Properties and Their Correlation with Chemical Reactivity

The electronic properties of a molecule are intrinsically linked to its chemical reactivity. Computational analysis can quantify these properties and establish correlations with observed chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would reveal the energies and spatial distributions of its HOMO and LUMO. This information is critical for predicting its behavior in pericyclic reactions, as well as its propensity to act as an electron donor or acceptor. The HOMO-LUMO energy gap is also an important indicator of molecular stability. Currently, there are no published FMO analyses for this compound.

Charge Distribution and Electrostatic Potentials

In general, computational chemistry provides powerful tools to understand the electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electron density and subsequently derive the charge distribution and molecular electrostatic potential (MESP).

For a molecule like this compound, a theoretical study would likely reveal the following general features:

Charge Distribution: The nitrogen atom of the aniline (B41778) group would exhibit a region of negative charge due to the lone pair of electrons. The oxygen atom of the methoxy (B1213986) group would similarly be a site of negative charge. Conversely, the hydrogen atom attached to the nitrogen and the hydrogens on the cyclohexyl and methyl groups would carry partial positive charges. The aromatic ring would have a more complex distribution of charge due to the interplay between the electron-donating effects of the amino and methoxy groups and the inherent electronegativity of the carbon atoms.

Electrostatic Potential: The MESP map would visually represent these charge distributions. Regions of negative potential (typically colored red or yellow) would be located around the nitrogen and oxygen atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H proton, making it susceptible to interaction with nucleophiles.

Without specific research on this compound, a precise, data-driven table of atomic charges or electrostatic potential values cannot be constructed.

Predictive Computational Approaches for Enantioselectivity and Diastereoselectivity

As with the charge distribution, specific predictive computational studies on the enantioselectivity or diastereoselectivity involving this compound are not found in the current body of scientific literature. Such studies are typically undertaken in the context of specific asymmetric reactions where this molecule might act as a reactant, ligand, or catalyst.

Predictive computational approaches are instrumental in understanding and forecasting the stereochemical outcomes of chemical reactions. These methods often involve:

Transition State Modeling: Computational chemists would model the transition states of the reaction pathways leading to different stereoisomers (enantiomers or diastereomers). By calculating the relative energies of these transition states, they can predict which stereoisomer will be formed preferentially. The lower the energy of the transition state, the faster the rate of formation of that particular isomer.

Molecular Docking and Non-covalent Interaction Analysis: If this compound were part of a chiral catalyst system, computational models would be used to dock the substrate with the catalyst. These models would analyze the non-covalent interactions (such as hydrogen bonding, van der Waals forces, and steric hindrance) in the catalyst-substrate complex to explain and predict the observed stereoselectivity.

For a hypothetical asymmetric reaction involving this compound, a computational study would aim to quantify the energy differences between the diastereomeric transition states. For example, if it were to react with a chiral reagent, the computational models would explore how the cyclohexyl and methoxy-substituted aniline structure interacts differently with the enantiomers of the reagent to favor one reaction pathway over the other.

Given the absence of specific studies, no detailed research findings or data tables on the predictive computational approaches for the enantioselectivity and diastereoselectivity of this compound can be presented.

N Cyclohexyl 3 Methoxyaniline As a Synthon in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Molecule Construction

The potential of N-Cyclohexyl-3-methoxyaniline as a pivotal intermediate for the synthesis of intricate molecular structures lies in the reactivity of its amine and aromatic functionalities. The secondary amine can act as a nucleophile or be transformed into various functional groups, while the electron-rich aromatic ring is amenable to electrophilic substitution, allowing for further molecular elaboration.

Assembly of Enantioenriched Cyclopentylamine (B150401) Derivatives

There is currently no specific information available in the public scientific literature detailing the use of this compound for the assembly of enantioenriched cyclopentylamine derivatives. Methodologies for the synthesis of chiral cyclopentylamines often involve asymmetric catalysis or the use of chiral auxiliaries with different starting materials.

Synthesis of Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. google.com While aniline (B41778) derivatives are common precursors for the synthesis of a wide array of nitrogen heterocycles through various cyclization strategies, including palladium- and rhodium-catalyzed reactions, specific examples employing this compound are not documented in the available literature. nih.govnih.gov The general reactivity of anilines suggests that this compound could potentially be utilized in reactions such as Pictet-Spengler, Bischler-Napieralski, or transition-metal-catalyzed C-H activation/cyclization pathways to afford novel heterocyclic scaffolds. However, without specific research data, this remains speculative.

Application in Ligand Design and Coordination Chemistry

The design of ligands is crucial for the development of efficient metal catalysts for a wide range of chemical transformations. The nitrogen atom of this compound, with its lone pair of electrons, presents a potential coordination site for metal ions. The steric and electronic properties of the molecule could influence the stability, reactivity, and selectivity of the resulting metal complexes.

Development of this compound-Derived Ligands for Metal Catalysis

The development of new ligands is a dynamic area of research, with a focus on tuning the steric and electronic environment around a metal center to control catalytic activity. matrix-fine-chemicals.com While bulky aniline derivatives are used in the synthesis of N-heterocyclic carbene (NHC) ligands and other ligand classes, there are no specific reports on the development and application of ligands derived from this compound in metal catalysis. The combination of the bulky cyclohexyl group and the electron-donating methoxy (B1213986) group could, in principle, lead to ligands with unique properties, but this has not been experimentally demonstrated in the available literature.

Exploration of Chelation and Coordination Modes in Organometallic Complexes

The study of chelation and coordination modes provides fundamental insights into the structure and reactivity of organometallic complexes. nih.gov Aniline derivatives can coordinate to metal centers in various ways. However, an exploration of the specific chelation and coordination modes of this compound in organometallic complexes has not been reported. Such studies would typically involve the synthesis of the metal complexes followed by characterization using techniques like X-ray crystallography and various spectroscopic methods to elucidate the binding interactions between the ligand and the metal.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of N-aryl cyclohexylamines, including N-Cyclohexyl-3-methoxyaniline, is a focal point for the development of advanced catalytic systems that prioritize efficiency, selectivity, and sustainability. Current research is moving beyond traditional methods toward innovative catalysts that offer milder reaction conditions and broader substrate scope.

One promising direction is the use of bimetallic catalysts. For instance, a Pd0.5Ru0.5-PVP catalyst has proven highly effective for the direct, one-pot synthesis of cyclohexylamine from the hydrogenation of nitrobenzene. This approach could be adapted for the reductive amination of 3-methoxyaniline with cyclohexanone, potentially offering a streamlined and efficient route to this compound. The synergy between palladium and ruthenium in these systems is key to their high efficacy.

Visible-light photoredox catalysis represents another frontier, enabling the catalytic dehydrogenation of allylic amines to access N-aryl amines. This method avoids harsh reagents and conditions, relying on light as a traceless reagent. The development of photocatalytic systems tailored for the coupling of cyclohexylamines and aniline (B41778) derivatives could provide a green alternative to conventional thermal methods.

Furthermore, the use of metal-free, biopolymer-based heterogeneous catalysts is gaining traction. A piperazine supported on agar–agar gel has been successfully used to synthesize N-aryl-4-aryldihydropyridines from anilines. mdpi.com Such recoverable and inexpensive catalysts are highly desirable for sustainable chemical production and could be engineered for the synthesis of this compound.

Recent strategies also involve harnessing the reactivity of cyclohexanones as surrogates for aryl halides or boronic acids. A dual photoredox-cobalt dehydrogenative coupling between amines and cyclohexanones has been developed, offering a novel pathway to anilines under mild conditions. manchester.ac.uk This approach bypasses the need for pre-functionalized aromatic starting materials, which often presents selectivity challenges. manchester.ac.uk

Table 1: Emerging Catalytic Systems for N-Aryl Cyclohexylamine Synthesis

Catalytic System Key Features Potential Application for this compound Synthesis Source
Bimetallic Pd/Ru Nanoparticles High efficiency in hydrogenation and reductive amination. One-pot synthesis from nitroarenes or reductive amination of 3-methoxyaniline and cyclohexanone.
Visible-Light Photoredox Catalysis Mild, controlled dehydrogenation; uses light as a reagent. Dehydrogenative coupling of cyclohexylamine and a suitable precursor to the 3-methoxyphenyl (B12655295) group.
Biopolymer-Based Heterogeneous Catalysts Metal-free, inexpensive, and recoverable. Sustainable synthesis via multicomponent reactions involving 3-methoxyaniline and a cyclohexyl precursor. mdpi.com
Dual Photoredox-Cobalt Catalysis Dehydrogenative amination using cyclohexanones as aryl surrogates. Coupling of cyclohexanone with 3-methoxyaniline to form the target compound directly. manchester.ac.uk

Exploration of Unconventional Reactivity Modes for this compound

Future research will likely delve into novel ways to functionalize the this compound core by exploring unconventional reactivity. This involves moving beyond standard transformations to activate otherwise inert bonds and discover new molecular architectures.

One area of interest is the strategic use of directing groups to enable site-selective C–H functionalization. The N-nitroso group, for example, has been employed as a traceless directing group to facilitate rhodium-catalyzed ortho C-H oxidative alkylation of N-nitrosoanilines with allyl alcohols. researchgate.net Applying this concept to this compound could allow for precise modification of the aromatic ring, introducing new functional groups at specific positions.

Electrochemical synthesis offers another powerful tool for exploring unique reactivity. An electrochemical approach has been developed for the [3 + 2] cycloaddition of anilines and enaminones to construct 3-benzoylindoles. This method proceeds under mild, oxidant-free conditions and demonstrates how electrochemical activation can induce novel bond formations. Investigating the electrochemical behavior of this compound could uncover new pathways for constructing complex heterocyclic systems.

Furthermore, photocatalysis can be used to achieve challenging transformations like catalytic dehydrogenation (CD). Visible-light-induced photocatalysis has been used for the synthesis of N-aryl amines from allylic amines, a process that is difficult to control under other conditions. A key aspect of this method is the use of a hydrogen-atom acceptor that enables mild and controlled dehydrogenation while suppressing side reactions of the reactive N-aryl amine product. Exploring similar photocatalytic strategies with this compound could enable selective dehydrogenation of the cyclohexyl ring to introduce unsaturation or facilitate further functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and scalability. mdpi.com

Automated synthesis platforms, which often incorporate flow chemistry, can accelerate the discovery and optimization of reaction conditions. An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary amines has been developed, sequencing a photoredox-catalyzed hydroaminoalkylation with an intramolecular SNAr N-arylation. nih.gov This modular approach allows for the rapid generation of diverse molecular scaffolds. nih.gov Such a platform could be employed to explore variations of the this compound structure, systematically altering substituents on either the cyclohexyl or aniline ring to build libraries of related compounds for screening purposes.

The integration of flow synthesis with in-line purification, such as twin-column continuous chromatography, further enhances efficiency. This combined approach has been shown to increase isolated yields, boost productivity, and significantly reduce solvent consumption compared to traditional batch methods.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit in Flow Synthesis Relevance to this compound Source
Process Control Precise control over temperature, pressure, and residence time. Optimization of reaction selectivity and yield; minimization of byproducts. mdpi.com
Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. Safer handling of reagents like H₂ for hydrogenation or reductive amination. mdpi.comacs.org
Mass & Heat Transfer Excellent transfer rates due to high surface-area-to-volume ratios. Improved reaction rates and efficiency, especially for catalytic gas-liquid-solid reactions. mdpi.com
Scalability Straightforward scaling by operating the system for longer durations ("scaling out"). Facilitates production from laboratory to industrial scale without re-optimization. researchgate.net
Automation Enables high-throughput screening of reaction conditions and automated library synthesis. Rapid optimization of synthesis and exploration of structural analogues. nih.gov

Advanced Computational Methodologies for Enhanced Predictive Modeling in Chemical Transformations

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For transformations involving this compound, advanced computational methodologies can provide deep insights into reaction mechanisms, catalyst behavior, and molecular properties, thereby guiding experimental design.

Density Functional Theory (DFT) calculations are particularly powerful for elucidating complex reaction pathways. For example, DFT has been used to study the mechanism of Cu+-catalyzed indole synthesis from N-aryl enaminones, revealing the role of the catalyst in increasing the acidity of a key carbon atom and identifying the rate-determining C-C bond-forming step. nih.gov Similar computational studies on the synthesis of this compound could help optimize catalyst selection and reaction conditions by providing a detailed energy profile of the catalytic cycle.

Computational methods are also crucial for understanding regioselectivity in aniline synthesis. In one study, calculations provided a framework for understanding the reaction pathway in a regioselective aniline synthesis, ruling out a previously proposed mechanism and corroborating experimental findings about the key electrocyclic ring closure step. acs.org Applying such predictive models to the functionalization of this compound could help forecast the most likely sites of reaction for electrophilic or nucleophilic attack.

Furthermore, computational tools can predict the reactivity and stability of amines under various conditions. DFT calculations have been used to explore the N-nitrosation of secondary amines, showing that the reaction is likely to occur for a wide range of amines due to relatively low activation energies. researchgate.net Such predictive modeling could be used to assess the potential for unwanted side reactions or degradation pathways for this compound in different chemical environments.

Synergistic Approaches Combining Synthetic Innovation with Deep Mechanistic and Computational Understanding

The most significant breakthroughs in the chemistry of this compound will emerge from synergistic approaches that tightly integrate synthetic innovation with detailed mechanistic and computational investigations. This holistic strategy allows for a virtuous cycle where experimental observations inform and validate computational models, which in turn guide the design of more efficient and selective synthetic methods.

An excellent example of this synergy is the study of a regioselective aniline synthesis where competition experiments using isotopic substitution were combined with computational studies to elucidate the reaction pathway and rate-determining step. acs.org This combined approach provided a comprehensive understanding that would have been unattainable through either experiment or computation alone.

In the context of catalysis, synergistic strategies are essential for rational catalyst design. Mechanistic studies into a synergistic I2/amine promoted Povarov-type reaction revealed that the arylamine reactant also acts as an indispensable catalyst to promote enamine formation. organic-chemistry.org This dual role was key to the reaction's success. Applying a similar integrated approach to the development of catalysts for this compound synthesis would involve:

Synthetic Screening: Experimentally testing a range of catalysts and conditions.

Mechanistic Probes: Using techniques like kinetic studies, isotopic labeling, and in-situ spectroscopy to understand the reaction pathway.

Computational Modeling: Building DFT models of the proposed catalytic cycle to rationalize experimental findings and predict the effect of catalyst modifications.

This integrated workflow accelerates the discovery process and leads to the development of robust and highly optimized chemical transformations for this compound and its derivatives.

Q & A

Q. What are the recommended laboratory synthesis protocols for N-Cyclohexyl-3-methoxyaniline?

  • Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution. For example, using 3-methoxyaniline and cyclohexyl halides in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via ¹H/¹³C NMR to confirm substitution patterns. Cross-validate spectral data with computational models (DFT) or X-ray crystallography of analogous compounds (e.g., N-Cyclohexyl-3-methylbenzamidine) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store in airtight containers away from light and moisture. For spills, absorb with inert materials (diatomaceous earth) and decontaminate surfaces with ethanol. Dispose via hazardous waste channels compliant with local regulations .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC/GC-MS for purity assessment (retention time comparison).
  • ¹H/¹³C NMR to verify methoxy and cyclohexyl group integration ratios.
  • X-ray crystallography (if crystalline) for bond-length/angle validation, referencing structural analogs like N-Cyclohexyl-3-hydroxy-4-methoxybenzamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or toxicity data across studies?

  • Methodological Answer : Apply systematic contradiction analysis:
  • Replicate experiments under standardized conditions (solvent, temperature).
  • Cross-validate with orthogonal methods (e.g., mass spectrometry vs. NMR).
  • Statistical meta-analysis to identify outliers or confounding variables (e.g., impurity interference). For toxicity contradictions, conduct in vitro assays (e.g., Ames test) alongside positive/negative controls .

Q. What experimental designs are optimal for assessing environmental persistence when ecological data is absent?

  • Methodological Answer : Use read-across models with structurally similar compounds (e.g., cyclohexylamines) to estimate biodegradation half-lives. Conduct OECD 301F biodegradability tests: incubate the compound with activated sludge and monitor CO₂ evolution. For soil mobility, perform column leaching experiments using standardized soils (e.g., loam/sand mixtures) and analyze eluents via LC-MS .

Q. How can reaction yields be optimized while minimizing byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Solvent polarity (e.g., DMF vs. acetonitrile).
  • Catalyst systems (e.g., Pd/C for reductive amination).
  • Temperature gradients (room temp vs. reflux).
    Monitor intermediates via TLC and optimize quenching/purification steps. Compare results with published protocols for N-Cyclohexyl-2-fluoroaniline synthesis .

Q. What strategies mitigate risks in handling uncharacterized degradation products?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions.
  • LC-HRMS to identify degradation products and propose fragmentation pathways.
  • Toxicity prediction tools (e.g., QSAR models) to prioritize high-risk byproducts for further testing .

Notes

  • Data Gaps : Acute/chronic toxicity and bioaccumulation data are unavailable; prioritize in silico and in vitro assessments .
  • Structural Analogues : Use crystallographic data from related cyclohexylamines to infer steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.